molecular formula C24H30Cl2O6 B1671702 Etiprednol dicloacetate CAS No. 199331-40-3

Etiprednol dicloacetate

Cat. No. B1671702
M. Wt: 485.4 g/mol
InChI Key: QAIOVDNCIZSSSF-RFAJLIJZSA-N
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Description

Etiprednol dicloacetate (BNP-166) is a soft corticosteroid with anti-inflammatory properties that has been indicated in the treatment of asthma and Chron’s disease . Anti-asthmatic effects were associated with decreased cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuated lectin-induced proliferation of blood mononuclear cells in tissue culture .


Synthesis Analysis

During the development of the chemistry of the soft drug candidate Etiprednol dicloacetate (BNP-166), optimization studies on the three-step chemical synthesis resulted in a process that could be scaled-up to the kg level . The impurity profile was determined, synthetic routes were developed for the preparation of the radiolabeled target compound .


Molecular Structure Analysis

Etiprednol dicloacetate has a molecular weight of 485.4 and a chemical formula of C24H30Cl2O6 . It belongs to the class of organic compounds known as steroid esters, which are compounds containing a steroid moiety which bears a carboxylic acid ester group .


Chemical Reactions Analysis

The 17α-dichloroacetyl function serves both as a unique pharmacophore and as the source of the molecule’s softness . Highly potent soft corticosteroids were designed based on a combination of Etiprednol dicloacetate and Loteprednol etabonate, introducing 6, 9, and 16 substituents in the molecule .


Physical And Chemical Properties Analysis

Etiprednol dicloacetate has a molecular weight of 485.4 and a chemical formula of C24H30Cl2O6 . It belongs to the class of organic compounds known as steroid esters, which are compounds containing a steroid moiety which bears a carboxylic acid ester group .

Scientific Research Applications

Pharmacological Action and Anti-Asthmatic Application

Etiprednol dicloacetate, also known as BNP-166, has been studied for its potent pharmacological effects, particularly in the treatment of asthma. In a study conducted on allergen-sensitized and challenged Brown Norway rats, it was shown to be at least as effective as budesonide, a commonly used anti-asthmatic steroid. Etiprednol dicloacetate demonstrated a strong local effect with reduced systemic activity, indicating its potential as a selective pharmacological agent in asthma treatment (Kurucz et al., 2003).

Anti-inflammatory Properties

The anti-inflammatory properties of etiprednol dicloacetate have been explored in both in vitro and in vivo studies. It was found to effectively decrease cytokine production and attenuate lectin-induced proliferation of blood mononuclear cells. In the same Brown Norway rat model, it substantially reduced bronchoalveolar fluid eosinophilia. These findings support its use in reducing inflammation, especially in respiratory conditions like asthma (Kurucz et al., 2004).

Chemical Development and Synthesis

Significant research has been conducted on the chemical synthesis and development of etiprednol dicloacetate. Optimization studies have led to a scalable synthesis process, and hydroxylated metabolites of the drug have been prepared. This work is critical in developing a stable and effective pharmaceutical product (Csanádi et al., 2004).

Analogue Development

Research has also focused on creating potent analogues of etiprednol dicloacetate, aiming to improve its efficacy and reduce potential side effects. These efforts are part of the larger endeavor to develop a second generation of soft corticosteroids, leveraging the chemical structure of etiprednol dicloacetate to enhance therapeutic potential while minimizing systemic impacts (Bodor et al., 2017).

Impurity Analysis in Synthesis

An important aspect of drug development is ensuring the purity of the synthesized compound. For etiprednol dicloacetate, high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify impurities found in experimental batches. This is crucial for maintaining the safety and efficacy of the drug in clinical applications (Patthy et al., 2004).

Ophthalmic Drug Design

Etiprednol dicloacetate has been mentioned in the context of ophthalmic drug design, where its metabolic activity and soft drug properties are considered beneficial. This indicates its potential utility in treating eye diseases while minimizing systemic side effects (Bodor & Buchwald, 2005).

Corticosteroid Design for Asthma Treatment

The design of soft corticosteroids like etiprednol dicloacetate is a significant field in drug development, especially for treating asthma and allergic rhinitis. The balance between local activity and systemic side effects is a key focus in developing these types of drugs (Bodor & Buchwald, 2006).

Metabolism by Esterase

Understanding the metabolism of drugs is crucial for their development and application. Etiprednol dicloacetate is known to be metabolized primarily in human plasma rather than the liver, which is important for predicting its pharmacokinetics and pharmacodynamics in therapeutic use (Samir et al., 2017).

Future Directions

Etiprednol dicloacetate is currently being investigated in clinical studies . Further studies are in progress to provide other formulations of Etiprednol dicloacetate for use in other therapeutic fields .

properties

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIOVDNCIZSSSF-RFAJLIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313806
Record name Etiprednol dicloacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etiprednol dicloacetate

CAS RN

199331-40-3
Record name Etiprednol dicloacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199331-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiprednol dicloacetate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiprednol dicloacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etiprednol dicloacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIPREDNOL DICLOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
I Kurucz, K Németh, S Mészáros… - Die Pharmazie-An …, 2004 - ingentaconnect.com
… treatment, etiprednol dicloacetate substantially attenuated … The anti-inflammatory effect of etiprednol dicloacetate in vitro … of the fast metabolism of etiprednol dicloacetate, which in the …
Number of citations: 16 www.ingentaconnect.com
I Kurucz, S Tóth, K Németh, K Török… - … of Pharmacology and …, 2003 - ASPET
… In this study, the effects of etiprednol dicloacetate on allergen … the soft character of etiprednol dicloacetate was investigated … strong local effect of etiprednol dicloacetate will very likely be …
Number of citations: 39 jpet.aspetjournals.org
N Bodor, Z Zubovics, I Kurucz… - Journal of Pharmacy …, 2017 - academic.oup.com
… The next generation of SCs based on d-CA was etiprednol dicloacetate (ED). The 17α-dichloroacetyl function serves both as a unique pharmacophore and as the source of the …
Number of citations: 4 academic.oup.com
M Patthy, G Seres, A Csanadi… - Die Pharmazie-An …, 2004 - ingentaconnect.com
… The soft corticosteroid etiprednol dicloacetate (ethyl 17αdichloro-acetoxy-11β-hydroxy-androsta-1,4-… Etiprednol dicloacetate (BNP-166) has been prepared in a 3-step synthesis from …
Number of citations: 2 www.ingentaconnect.com
Á Csanádi, G Horváth, T Szekeres… - Die Pharmazie-An …, 2004 - researchgate.net
During development of chemistry of the soft drug candidate etiprednol dicloacetate (BNP-166) 1) optimization studies on the three-step chemical synthesis resulted in a process that …
Number of citations: 7 www.researchgate.net
JF Howes, A Verhangen, A Halabi… - Clinical Pharmacology …, 2003 - Wiley Online Library
… ETIPREDNOL DICLOACETATE. A CORTICOSTEROID WITH NO EFFECTS ON HPA AXIS FUNCTION: A RANDOMIZED CONTROLLED ASSESSMENT IN HEALTHY VOLUNTEERS …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
A Samir, N Bodor, T Imai - Biochemical Pharmacology, 2017 - Elsevier
… of the soft corticosteroids successfully led to FDA approved, clinically important novel safe drugs with unique properties such as loteprednol etabonate (LE) and etiprednol dicloacetate (…
Number of citations: 18 www.sciencedirect.com
N Bodor, P Buchwald - The AAPS journal, 2005 - Springer
… illustrated by the results obtained with several new chemical entities designed within this framework, such as betaxoxime, adaprolol, loteprednol etabonate, and etiprednol dicloacetate; …
Number of citations: 110 link.springer.com
N Bodor, P Buchwald - Current pharmaceutical design, 2006 - ingentaconnect.com
… and safe and effective ICSs on the other hand, will be briefly discussed and illustrated with a number of cases, in particular, with that of loteprednol etabonate and etiprednol dicloacetate…
Number of citations: 69 www.ingentaconnect.com
I Kurucz, S Toth, K Nemeth… - Journal of …, 2003 - Baltimore: Williams & Wilkins, 1909-
Number of citations: 0

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